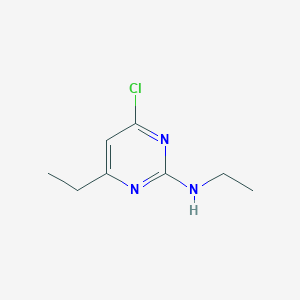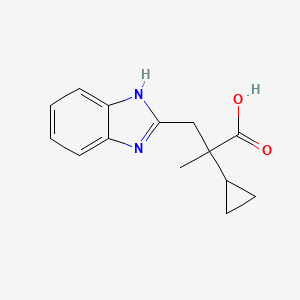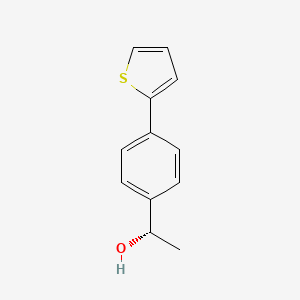
(1S)-1-(4-thien-2-ylphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol is an organic compound that features a thiophene ring and a phenyl ring connected through an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with phenylacetaldehyde under basic conditions. The reaction typically requires a catalyst such as sodium hydroxide and proceeds through a nucleophilic addition mechanism.
Another approach involves the use of Grignard reagents. In this method, a thiophene derivative is first converted into a Grignard reagent, which is then reacted with a phenylacetaldehyde derivative to form the desired product. This reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of (1S)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
化学反应分析
Types of Reactions
(1S)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The thiophene and phenyl rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted thiophene or phenyl derivatives.
科学研究应用
(1S)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of (1S)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-2-amine.
Phenyl derivatives: Compounds containing the phenyl ring, such as phenylacetic acid and phenylethanol.
Uniqueness
(1S)-1-[4-(Thiophen-2-yl)phenyl]ethan-1-ol is unique due to the combination of the thiophene and phenyl rings connected through an ethan-1-ol moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C12H12OS |
|---|---|
分子量 |
204.29 g/mol |
IUPAC 名称 |
(1S)-1-(4-thiophen-2-ylphenyl)ethanol |
InChI |
InChI=1S/C12H12OS/c1-9(13)10-4-6-11(7-5-10)12-3-2-8-14-12/h2-9,13H,1H3/t9-/m0/s1 |
InChI 键 |
FMRQFCJATDAHLB-VIFPVBQESA-N |
手性 SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CC=CS2)O |
规范 SMILES |
CC(C1=CC=C(C=C1)C2=CC=CS2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



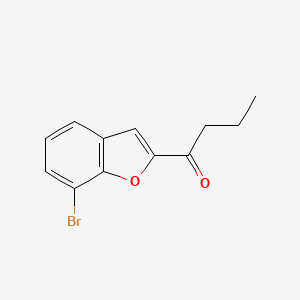
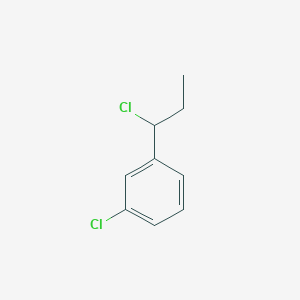
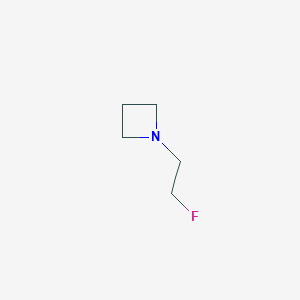
![Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159659.png)
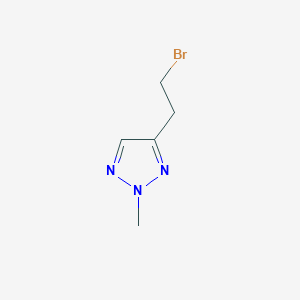



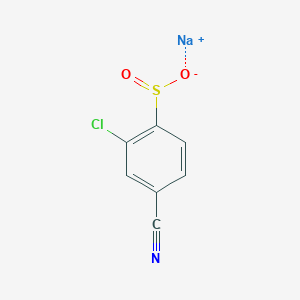

![9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13159718.png)
